molecular formula C27H23BrO7 B12054410 tri-O-benzoyl-l-rhamnopyranosyl bromide CAS No. 73068-86-7

tri-O-benzoyl-l-rhamnopyranosyl bromide

Cat. No.: B12054410
CAS No.: 73068-86-7
M. Wt: 539.4 g/mol
InChI Key: ZNQXFYBHGDPZCZ-YRNZQLGCSA-N
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Description

Tri-O-benzoyl-l-rhamnopyranosyl bromide is a useful research compound. Its molecular formula is C27H23BrO7 and its molecular weight is 539.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

73068-86-7

Molecular Formula

C27H23BrO7

Molecular Weight

539.4 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24?/m0/s1

InChI Key

ZNQXFYBHGDPZCZ-YRNZQLGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Significance of L Rhamnose in Complex Carbohydrate Structures

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar classified as a methyl-pentose. wikipedia.org Its significance in biology and chemistry stems from several unique characteristics. Notably, it predominantly exists in the L-form, which is an exception, as most naturally occurring sugars are in the D-form. wikipedia.org This sugar is not synthesized or utilized by humans, but it is an essential component in the structures of many plants and bacteria. biomedres.usbiomedres.usportlandpress.com

In plants, L-rhamnose is a key structural component of the cell wall, where it is found in pectic polysaccharides like rhamnogalacturonan-I. portlandpress.comwatson-int.com In the bacterial kingdom, particularly in pathogenic species, L-rhamnose is a fundamental constituent of the outer cell membrane. wikipedia.org It is found in the lipopolysaccharides of Gram-negative bacteria such as Pseudomonas aeruginosa and is a component of the cell wall of acid-fast bacteria, including the Mycobacterium genus which causes tuberculosis. wikipedia.orgwatson-int.com Because the biosynthetic pathway for L-rhamnose is present in these pathogens but absent in humans, the enzymes in this pathway are considered attractive targets for the development of new therapeutic drugs. biomedres.usbiomedres.usresearchgate.netnih.gov

Furthermore, rhamnose-containing structures play roles in cellular interactions. Specific lectin sites on human skin cells can recognize L-rhamnose, and the binding of rhamnose-rich polysaccharides has been shown to stimulate cell proliferation and the biosynthesis of the extracellular matrix. biomedres.usresearchgate.net

PropertyDescription
Chemical Classification Deoxy sugar, Methyl-pentose, 6-deoxy-hexose (B7796470) wikipedia.org
Common Form L-Rhamnose (6-deoxy-L-mannose) wikipedia.org
Natural Occurrence Plant cell walls (e.g., pectin), bacterial cell membranes (e.g., Mycobacterium, Pseudomonas aeruginosa) wikipedia.orgbiomedres.uswatson-int.com
Biological Role in Bacteria Component of lipopolysaccharides (O-antigen) and other cell wall polysaccharides, often essential for viability and virulence. portlandpress.comnih.gov
Significance in Humans Biosynthetic pathway is absent, making it a target for antimicrobial drug development. biomedres.usportlandpress.com Natural antibodies to L-rhamnose are present in most humans. wikipedia.org

Overview of Glycosyl Bromides As Key Glycosyl Donors

A glycosyl donor is a carbohydrate molecule engineered to react with a glycosyl acceptor, resulting in the formation of a new glycosidic bond—a process central to the chemical synthesis of complex carbohydrates. wikipedia.org For a donor to be effective, it must possess a good leaving group at the anomeric carbon (the C1 position). While the natural hydroxyl (-OH) group can serve this function, it requires harsh acidic conditions for activation. wikipedia.org Consequently, synthetic chemists have developed donors with more reactive leaving groups, among which halides are prominent. wikipedia.orgnih.gov

Glycosyl bromides, along with chlorides, were among the first and remain one of the most versatile classes of glycosyl donors. nih.gov Their utility was famously established in the Koenigs-Knorr glycosylation method, where the bromide is activated by a promoter, typically a silver salt, to facilitate its departure and the subsequent attack by the acceptor's hydroxyl group. nih.govnih.gov

The reactivity of glycosyl donors is heavily influenced by both the leaving group and the protecting groups on the sugar ring. Glycosyl bromides are generally more reactive than the corresponding chlorides and significantly more reactive than the more stable glycosyl fluorides. nih.gov The nature of the protecting groups is also crucial. This led to the "armed-disarmed" concept, which observes that electron-withdrawing protecting groups, such as the benzoyl esters in tri-O-benzoyl-L-rhamnopyranosyl bromide, decrease the electron density at the anomeric center. wikipedia.org This "disarming" effect makes the donor less reactive than a comparable donor with electron-donating protecting groups (e.g., benzyl (B1604629) ethers), allowing for more controlled and selective glycosylation strategies. wikipedia.orgacs.org

Donor TypeLeaving GroupTypical Activator/PromoterRelative Reactivity
Glycosyl Bromide -BrSilver salts (e.g., Ag₂O, AgOTf) wikipedia.orgnih.govHigh
Glycosyl Chloride -ClSilver or mercury salts nih.govModerate to High
Glycosyl Fluoride -FLewis acids (e.g., SnCl₂) nih.govLow (more stable)
Thioglycoside -SRN-Iodosuccinimide (NIS)/TfOH wikipedia.orgTunable
Trichloroacetimidate -OC(CCl₃)=NHBrønsted or Lewis acids (e.g., TMSOTf) wikipedia.orgVery High

Positioning of Tri O Benzoyl L Rhamnopyranosyl Bromide in Synthetic Carbohydrate Chemistry

Preparation from Perbenzoylated L-Rhamnopyranose Precursors

The most common and direct route to 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide involves the treatment of a fully benzoylated L-rhamnopyranose precursor. This method relies on the selective replacement of the anomeric substituent with a bromine atom, a transformation that activates the sugar for subsequent glycosylation reactions.

Anomeric Activation and Bromination Procedures

The conversion of a stable, peracylated sugar to a reactive glycosyl bromide is a cornerstone of glycosylation chemistry. The process begins with a perbenzoylated L-rhamnopyranose, typically 1,2,3,4-tetra-O-benzoyl-L-rhamnopyranose. The anomeric benzoyl group is a relatively poor leaving group, and thus its departure must be facilitated to allow for the introduction of the bromide.

A widely employed method for this transformation is the use of a solution of hydrogen bromide (HBr) in a suitable solvent, most commonly glacial acetic acid or dichloromethane (B109758). nih.govtandfonline.com The reaction proceeds via protonation of the anomeric oxygen, which enhances the leaving group ability of the benzoate (B1203000) group. Subsequent nucleophilic attack by the bromide ion at the anomeric center results in the formation of the desired glycosyl bromide. The general mechanism involves the formation of an oxocarbenium ion intermediate, which is then trapped by the bromide ion.

Alternative reagents for this conversion include trimethylsilyl (B98337) bromide (TMSBr), which offers the advantage of a more neutral reaction environment and the formation of volatile byproducts that are easily removed. nih.gov

Optimization of Reaction Conditions for Bromination

The efficiency and stereoselectivity of the bromination reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include the reaction temperature, time, and the concentration of the brominating agent.

For the reaction of perbenzoylated sugars with HBr in acetic acid, the reaction is typically carried out at low temperatures, often starting at 0 °C and then allowing the mixture to warm to room temperature. tandfonline.com This controlled temperature profile helps to minimize the formation of degradation byproducts. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. A typical reaction might involve dissolving the perbenzoylated rhamnose in a minimal amount of a solvent like chloroform (B151607) or dichloromethane before adding a solution of HBr in acetic acid.

The table below summarizes typical conditions for the synthesis of a related glycosyl bromide, highlighting the key parameters.

Starting MaterialReagentSolventTemperatureTimeYieldReference
Tetra-O-benzoyl-L-quinovopyranose30% HBr in Acetic AcidChloroform0 °C to RT1-3 h78.4% tandfonline.com

Note: This data is for a closely related compound and serves as an illustrative example of typical reaction parameters.

Conversion from Alternative L-Rhamnopyranoside Derivatives

While the use of perbenzoylated precursors is common, 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide can also be synthesized from other L-rhamnopyranoside derivatives. One such approach involves the use of methyl 2,3,4-tri-O-benzoyl-L-rhamnopyranoside. This method requires the cleavage of the anomeric methyl glycoside bond and subsequent introduction of the bromide. This can be achieved using similar brominating agents as described above, such as HBr in acetic acid or TMSBr. The reaction conditions must be carefully controlled to ensure selective cleavage of the anomeric linkage without affecting the benzoyl protecting groups.

Another approach involves the use of glycosyl picolinoyl (Pico) esters. These derivatives can be activated under mild, neutral conditions using copper(II) bromide, offering a pathway to glycosyl bromides that avoids the use of strong acids. nih.gov This method is particularly advantageous when acid-sensitive functional groups are present in the molecule.

Purification and Handling Considerations in Synthetic Preparation

The purification of 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide is critical to ensure high yields and stereoselectivity in subsequent glycosylation reactions. Following the bromination reaction, the crude product is typically worked up by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate and the solvent removed under reduced pressure.

The crude product is often obtained as a syrup or a solid. Purification is commonly achieved by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol (B145695) or ether and petroleum ether. tandfonline.com If recrystallization is not effective, column chromatography on silica (B1680970) gel can be employed. A typical eluent system for this purpose would be a mixture of hexanes and ethyl acetate.

Due to their reactivity, acylated glycosyl bromides like 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide are sensitive to moisture and should be handled in a dry environment. They are typically stored at low temperatures (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The stability of acylated glycosyl halides is influenced by the nature of the protecting groups; benzoylated glycosyl bromides are generally more stable than their acetylated counterparts. nih.govresearchgate.net

General Mechanistic Pathways in Glycosylation

Glycosylation reactions are generally considered to proceed along a mechanistic continuum between two extremes: a dissociative, SN1-like pathway and an associative, SN2-like pathway. acs.org The specific pathway taken is influenced by the substrate, the nucleophile, and the reaction conditions.

In a dissociative or SN1-like mechanism, the rate-determining step involves the unimolecular cleavage of the anomeric carbon-leaving group bond, leading to the formation of a carbocation intermediate. byjus.com In the context of glycosylation, this intermediate is a resonance-stabilized oxocarbenium ion. wikipedia.orgyoutube.com This ion is planar at the anomeric carbon, and the subsequent nucleophilic attack can, in principle, occur from either the top (β-face) or bottom (α-face), potentially leading to a mixture of anomeric products. youtube.com

The formation of an oxocarbenium ion is favored by polar, protic solvents that can stabilize the ionic intermediate. byjus.com The stability of the oxocarbenium ion itself is influenced by the nature and configuration of the substituents on the pyranose ring. researchgate.net The highly electrophilic nature of these ions has been demonstrated by their ability to be quenched by even poor nucleophiles in superacid media. researchgate.net The three-dimensional shape of the oxocarbenium ion plays a critical role in determining its stability, reactivity, and the stereochemical outcome of the SN1 reaction. researchgate.net

Conversely, an associative or SN2-like mechanism involves a bimolecular transition state where the nucleophile attacks the anomeric carbon as the leaving group departs. researchgate.net This process typically results in an inversion of configuration at the anomeric center. For instance, an α-glycosyl bromide would yield a β-glycoside. The feasibility of an SN2-like pathway is dependent on the accessibility of the anomeric carbon to the incoming nucleophile.

The presence of a participating group at the C-2 position, such as a benzoyl group in this compound, can significantly influence the reaction mechanism and stereochemical outcome. tandfonline.com This phenomenon, known as neighboring group participation (NGP), is a widely employed strategy to achieve stereocontrol in glycosidic bond formation. tandfonline.commdpi.com

The ester group at the C-2 position can act as an internal nucleophile, attacking the anomeric center as the bromide leaves. This leads to the formation of a bicyclic dioxalenium ion intermediate. tandfonline.comnih.gov This intermediate effectively shields one face of the pyranose ring, forcing the external nucleophile to attack from the opposite face, thereby directing the stereochemistry of the glycosylation. Studies using gas-phase infrared spectroscopy have confirmed that neighboring group participation by a C-2 benzoyl group is a dominant structural motif. fu-berlin.deresearchgate.netnih.gov Recent research has also provided evidence for the formation of rhamnosyl dioxanium ions from C-3 acyl participation under specific conditions. nih.govresearchgate.net

In reactions where both a kinetic and a thermodynamic product can be formed, the reaction conditions play a crucial role in determining the product distribution. libretexts.org The kinetic product is the one that is formed faster, resulting from a lower activation energy barrier. youtube.com In contrast, the thermodynamic product is the more stable product, although its formation may require a higher activation energy. youtube.com In the context of glycosylation with this compound, the interplay between the direct formation of an oxocarbenium ion and the formation of a more stable dioxalenium ion via NGP can be viewed through the lens of kinetic versus thermodynamic control. The initially formed intermediate may be the oxocarbenium ion (kinetic), which can then rearrange to the more stable dioxalenium ion (thermodynamic), ultimately influencing the final product ratio.

Role of Neighboring Group Participation (NGP) by O-Benzoyl Groups

Influence of Promoters and Catalysts on Glycosylation Efficiency and Stereoselectivity

The choice of promoter or catalyst is critical in activating the glycosyl bromide and influencing the efficiency and stereoselectivity of the glycosylation reaction. Common promoters include silver salts and Lewis acids.

Silver salts, such as silver oxide or silver triflate, are frequently used to promote glycosylation reactions with glycosyl halides. nih.govrsc.org They function by coordinating with the bromide leaving group, facilitating its departure and the formation of the reactive intermediate. masterorganicchemistry.com The counterion of the silver salt can also play a role in the reaction mechanism and stereoselectivity.

Lewis acids, such as bismuth triflate or silyl (B83357) triflates, can also be employed as catalysts. mdpi.comyoutube.comyoutube.com They activate the glycosyl donor by coordinating to the anomeric leaving group or to one of the ring oxygens, thereby increasing the electrophilicity of the anomeric carbon. youtube.comnih.gov The combination of a Lewis acid with a chiral hydrogen-bond donor can create a highly reactive Lewis acid complex capable of activating the glycosyl donor and controlling enantioselectivity through non-covalent interactions. nih.gov The specific Lewis acid and reaction conditions can dictate whether the reaction proceeds through an SN1- or SN2-like pathway, or a pathway involving neighboring group participation.

The following table summarizes the effects of different promoters on the glycosylation of a generic alcohol with a benzoylated rhamnosyl donor, highlighting the impact on yield and stereoselectivity.

This table is illustrative and represents typical outcomes. Actual results may vary depending on the specific glycosyl acceptor and detailed reaction conditions.

Silver Salt-Mediated Activations (e.g., Silver Triflate, Silver Carbonate, Silver Silicate)

The use of silver salts to activate glycosyl halides is a foundational strategy in carbohydrate chemistry, famously known as the Koenigs-Knorr reaction. nih.gov The activation of this compound with various silver salts has been a subject of extensive study to understand and control the formation of the glycosidic linkage.

Initially, insoluble silver salts such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O) were employed. nih.gov These reactions often proceed slowly and can be inefficient, sometimes requiring a large excess of reagents, with glycoside yields typically ranging from 30% to 70%. nih.gov The mechanism is believed to involve the silver salt assisting in the abstraction of the anomeric bromide, facilitating nucleophilic attack by the glycosyl acceptor.

To enhance reactivity and improve yields, soluble silver salts like silver trifluoromethanesulfonate (B1224126) (silver triflate, AgOTf) were introduced. nih.gov The activation with AgOTf is significantly more vigorous. Mechanistic studies on similar glucosyl bromides suggest that the reaction proceeds through an ion pair mechanism involving glycosyl triflate intermediates. researchgate.net The silver ion coordinates to the bromine atom, facilitating its departure and the formation of a highly reactive oxocarbenium ion-triflate counterion pair. researchgate.netnih.gov The nature of this counterion is crucial; weakly coordinating anions like triflate can lead to highly stereoselective reactions, as they influence the accessibility of the anomeric center to the incoming nucleophile. nih.gov

More recent investigations have focused on cooperative catalysis, where the addition of a catalytic amount of a Brønsted acid, such as triflic acid (TfOH), can dramatically accelerate silver(I) oxide-promoted glycosylations. nih.govresearchgate.net This approach reduces the required amount of the silver salt and significantly shortens reaction times from hours to minutes. nih.gov While detailed studies often use glucosyl or galactosyl donors, the principle demonstrates that a synergistic activation involving a silver salt and a co-catalyst provides a powerful method for activating glycosyl bromides.

Table 1: Comparison of Silver Salt Promoters in Glycosylation This table provides a general summary based on findings from related glycosylation studies.

Promoter Type Typical Reaction Conditions Mechanistic Features & Remarks
Silver Carbonate (Ag₂CO₃) Insoluble Heterogeneous, often requires heating and extended reaction times. Acts as a mild activator and acid scavenger. Often results in moderate yields and selectivity. nih.gov
Silver Oxide (Ag₂O) Insoluble Similar to silver carbonate; heterogeneous conditions. Can be accelerated dramatically with a catalytic acid additive like TfOH. nih.govresearchgate.net
Silver Triflate (AgOTf) Soluble Homogeneous, rapid reactions at low temperatures. Forms highly reactive oxocarbenium ion-triflate pair; stereoselectivity is highly dependent on the counterion and conditions. nih.govresearchgate.netnih.gov

Lewis Acid Catalysis (e.g., Bismuth(III) Triflate, Mercuric Cyanide)

Lewis acids offer an alternative and often highly efficient route to activate glycosyl bromides for glycosylation.

Bismuth(III) Triflate (Bi(OTf)₃) has emerged as a remarkably effective catalyst for the activation of glycosyl halides, including donors from the rhamnose series. rsc.orgresearchgate.netnih.gov A key advantage of Bi(OTf)₃ is that it is effective in catalytic quantities (e.g., 0.35 equivalents), in contrast to many traditional metal salt promoters that require stoichiometric amounts. researchgate.net It is also valued for being environmentally benign ("green"), stable, and non-toxic compared to alternatives like mercury salts. rsc.orgnih.gov The mechanism involves the Lewis acidic bismuth center activating the C-Br bond, promoting its cleavage and the subsequent nucleophilic attack by the acceptor. rsc.orgresearchgate.net The reactions are typically fast, often completing within an hour. researchgate.net

Mercuric Cyanide (Hg(CN)₂) represents a more classical approach to Lewis acid-promoted glycosylation. nih.gov It has been widely used to activate glycosyl bromides. Further rate enhancement is often observed when mercuric bromide (HgBr₂) is added to a mercuric cyanide-promoted reaction. nih.gov While effective, the high toxicity of mercury compounds has led to a decline in their use in favor of safer and more environmentally friendly catalysts like Bi(OTf)₃. rsc.org

Table 2: Overview of Selected Lewis Acid Catalysts

Lewis Acid Catalyst Key Characteristics Application Notes for Rhamnosylation
Bismuth(III) Triflate (Bi(OTf)₃) Green, stable, efficient in catalytic amounts. rsc.orgresearchgate.netnih.gov Effective for rhamno-series donors; reactions are fast and high-yielding. researchgate.net Often used with molecular sieves and a nitromethane-DCM solvent system. researchgate.net
Mercuric Cyanide (Hg(CN)₂) Classic, effective promoter. nih.gov Rate can be increased with the addition of mercuric bromide. nih.gov Use has declined due to the high toxicity of mercury salts. rsc.org

Impact of Molecular Sieves as Dehydrating Agents

In nearly all modern glycosylation procedures, molecular sieves are indispensable additives that play a critical role beyond simple dehydration. When employing this compound, particularly with highly active catalysts like Bi(OTf)₃, the inclusion of activated molecular sieves is crucial for achieving high yields and preventing side reactions. rsc.orgresearchgate.net

The primary function of molecular sieves is to scavenge any trace amounts of water present in the reaction mixture. This prevents the hydrolysis of the reactive glycosyl donor and any activated intermediates, which would otherwise lead to the formation of an unwanted hemiacetal and reduce the yield of the desired glycoside. researchgate.net

Solvent Effects on Anomeric Rhamnopyranosylation Stereoselectivity

The choice of solvent can profoundly influence the stereochemical outcome of a glycosylation reaction, especially for donors like this compound that lack a C-2 participating group. The solvent is not merely an inert medium but an active participant in the reaction mechanism, capable of stabilizing intermediates and transition states. rsc.org

The stereoselectivity of rhamnopyranosylation is dictated by the balance between Sₙ1 and Sₙ2 reaction pathways.

Non-polar, non-coordinating solvents (e.g., dichloromethane) tend to favor Sₙ1-like mechanisms. In these environments, the departure of the bromide leaving group can lead to the formation of a solvent-separated ion pair or a more discrete oxocarbenium ion. The thermodynamically more stable α-anomer is often the major product.

Polar, coordinating solvents (e.g., acetonitrile, nitromethane) can stabilize charged intermediates and may participate in the reaction. For instance, a solvent like nitromethane (B149229) can stabilize the transition state and influence the trajectory of the incoming nucleophile. In Bi(OTf)₃-catalyzed glycosylations, a mixture of nitromethane and dichloromethane was identified as the preferred solvent system, indicating a specific solvent effect that optimizes the reaction outcome. researchgate.net

The ability of a solvent to form specific solute-solvent clusters with the reactive intermediates can alter the energy landscape of the reaction, leading to different diastereomeric ratios. rsc.org Therefore, empirical screening of solvents remains a critical step in developing a highly stereoselective rhamnopyranosylation protocol.

Theoretical and Computational Studies of Glycosylation Mechanisms

To gain deeper insight into the fleeting intermediates and complex transition states of glycosylation reactions, researchers have turned to theoretical and computational chemistry. rsc.org Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating mechanisms that are difficult to probe experimentally. rsc.orgnih.gov

For glycosylation reactions involving this compound, computational modeling can address several key questions:

Reaction Pathway: Calculations can determine the relative energies of Sₙ1 and Sₙ2 transition states, providing evidence for the operative mechanism under specific catalytic conditions. rsc.org

Intermediate Structures: The geometry and stability of key intermediates, such as contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and glycosyl oxocarbenium ions, can be modeled. rsc.org

Role of the Promoter: DFT calculations can illuminate how a Lewis acid like Bi(OTf)₃ or a silver salt interacts with the glycosyl bromide, how it facilitates bromide abstraction, and how it mediates the approach of the glycosyl acceptor. nih.gov For instance, studies on similar systems have shown how metal ions coordinate to both the donor and acceptor to orchestrate a stereoselective bond formation. nih.gov

While many computational studies focus on more common glucose or galactose donors, the principles are directly applicable. DFT studies on L-rhamnose donors have helped to rationalize the observed high β-selectivity in certain metal-catalyzed reactions by detailing the structure of the key transition states. nih.gov Such theoretical investigations, when combined with experimental kinetic data, provide a comprehensive picture of the glycosylation mechanism, paving the way for the rational design of more efficient and stereoselective synthetic methods. rsc.org

Applications in Oligosaccharide Synthesis and Complex Glycan Construction

Synthesis of Disaccharide Structures

The formation of disaccharides is a fundamental step in the synthesis of more complex glycans. Tri-O-benzoyl-l-rhamnopyranosyl bromide has proven to be a reliable precursor for the creation of various rhamnose-containing disaccharides.

The regioselectivity of glycosylation reactions involving this compound is a critical aspect of its utility. The specific hydroxyl group of the acceptor molecule that reacts with the anomeric carbon of the rhamnosyl donor determines the type of glycosidic linkage formed.

Research has demonstrated the successful synthesis of various linkages:

α-(1→2) Linkage: The condensation of 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide with suitably protected methyl α-D-galactopyranoside derivatives has been employed to create α-(1→2) linked disaccharides. nih.gov

α-(1→3) Linkage: The glycosylation of methyl 4-O-benzoyl-α-L-rhamnopyranoside with 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide has been shown to produce the corresponding α-(1→3) linked disaccharide. nih.gov

α-(1→4) Linkage: The synthesis of 4-O-(α-L-rhamnopyranosyl)-D-glucopyranuronic acid has been achieved through the rhamnosylation of suitably protected D-glucuronic acid derivatives, demonstrating the formation of an α-(1→4) linkage. tandfonline.com

β-(1→4) Linkage: In an enzymatic approach, D-galactosyl-β1→4-L-rhamnose has been produced, showcasing the formation of a β-(1→4) linkage. researchgate.net While this example is enzymatic, it highlights the importance of this particular linkage.

The choice of promoter, solvent, and reaction conditions plays a significant role in directing the formation of the desired linkage.

The versatility of this compound is further underscored by its successful coupling with a wide range of glycosyl acceptors, each presenting unique steric and electronic challenges.

Deoxygenated Sugars: The synthesis of methyl O-α-L-rhamnopyranosyl-(1→2)-α-D-galactopyranosides specifically deoxygenated at the 3, 4, or 6 positions of the galactose residue has been successfully accomplished using 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide. nih.gov This demonstrates the donor's ability to react with acceptors bearing modified functionalities.

Quinovopyranosides: The synthesis of 2-O-α-L-rhamnopyranosyl-β-L-quinovopyranose has been reported through the reaction of methyl 3,4-di-O-benzoyl-β-L-quinovopyranoside with tri-O-benzoyl-α-L-rhamnopyranosyl bromide in the presence of silver triflate and molecular sieves. lookchem.com This reaction yielded the desired disaccharide in good yield. lookchem.com

Galactopyranosides: As previously mentioned, suitably protected methyl α-D-galactopyranoside derivatives have been effectively glycosylated with this compound to form α-(1→2) linkages. nih.gov The synthesis of methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside highlights the preparation of complex, selectively protected galactose-based acceptors for further glycosylation reactions. universityofgalway.ieresearchgate.net

Glucopyranosides: The glycosylation of methyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives with donors including 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide has been explored for the synthesis of 2,3-di-O-glycosyl derivatives. nih.gov This showcases the reactivity of the rhamnosyl donor with glucose-based acceptors.

Arabinopyranosides: While specific examples detailing the reaction of this compound with arabinopyranoside acceptors are less common in the readily available literature, the general principles of glycosylation suggest that such reactions are feasible with appropriate selection of protecting groups and reaction conditions.

The following table summarizes representative examples of disaccharide synthesis using this compound:

Glycosyl AcceptorLinkage FormedResulting Disaccharide Structure (Protected)Reference
Methyl 3-deoxy-α-D-xylo-hexopyranoside derivativeα-(1→2)Methyl O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-(1→2)-3-deoxy-α-D-galactopyranoside derivative nih.gov
Methyl 4-O-benzoyl-α-L-rhamnopyranosideα-(1→3)Methyl 4-O-benzoyl-2-O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-α-L-rhamnopyranoside nih.gov
Methyl 3,4-di-O-benzoyl-β-L-quinovopyranosideα-(1→2)Methyl 3,4-di-O-benzoyl-2-O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-β-L-quinovopyranoside lookchem.com
Methyl 4,6-O-benzylidene-β-D-glucopyranoside derivativeα-(1→2)Methyl 4,6-O-benzylidene-2-O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-β-D-glucopyranoside derivative nih.gov

Synthesis of Trisaccharides and Higher Oligosaccharides

Building upon the successful synthesis of disaccharides, this compound is also a key player in the assembly of more complex trisaccharides and higher oligosaccharides. These syntheses can be approached through either stepwise or convergent strategies.

In a stepwise approach, a disaccharide is first synthesized and then, after selective deprotection of a hydroxyl group, it is further glycosylated to yield a trisaccharide. This process can be repeated to extend the oligosaccharide chain. For instance, a synthesized disaccharide containing a selectively removable protecting group can be deprotected to reveal a new glycosyl acceptor site. Subsequent reaction with another equivalent of this compound or a different glycosyl donor leads to the formation of a trisaccharide. The synthesis of pennogenin (B1253130) 3-O-β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside involved a multi-step sequence, exemplifying a stepwise construction of a complex glycoside. nih.gov

Convergent synthesis involves the preparation of oligosaccharide fragments (e.g., disaccharides) which are then coupled together to form a larger oligosaccharide. This strategy can be more efficient for the synthesis of large and complex glycans. A disaccharide donor, prepared using this compound in an earlier step, can be coupled with a monosaccharide or another disaccharide acceptor to rapidly assemble a larger structure. The synthesis of 3,6-branched mannose trisaccharides has been achieved using a convergent approach where a disaccharide was used as a building block. mdpi.com While this specific example does not use the rhamnosyl bromide directly in the final coupling, it illustrates the principle of convergent synthesis where such a donor would be instrumental in creating the initial disaccharide fragment.

Stereochemical Control in Rhamnopyranosylation Reactions

A critical challenge in glycosylation chemistry is the control of stereochemistry at the newly formed anomeric center. In the case of L-rhamnose, the formation of either an α- (1,2-cis) or β- (1,2-trans) glycosidic linkage must be selectively achieved. The benzoyl protecting groups at the C-2, C-3, and C-4 positions of this compound play a crucial role in influencing the stereochemical outcome of the glycosylation.

The C-2 benzoyl group can exert a "neighboring group participation" effect. In this mechanism, the carbonyl oxygen of the benzoyl group can attack the anomeric center from the α-face to form a cyclic acyloxonium ion intermediate. Subsequent attack by the glycosyl acceptor from the β-face leads to the exclusive formation of the 1,2-trans-glycoside (β-L-rhamnoside).

However, for the synthesis of the often biologically relevant 1,2-cis-glycosides (α-L-rhamnosides), conditions that disfavor neighboring group participation are employed. This can be achieved through the use of non-participating solvents, specific promoters, and low temperatures. Under such conditions, an SN2-like displacement of the anomeric bromide by the glycosyl acceptor can lead to the formation of the α-linkage. The stereoselectivity of glycosylation reactions is a complex interplay of factors including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. nih.gov

Achieving Predominant α-Glycosidic Linkages

The synthesis of L-rhamnosides often presents a stereochemical challenge. However, the use of donors like this compound can be guided to favor the formation of α-glycosidic linkages. The presence of a participating benzoyl group at the C-2 position is crucial for securing the stereochemistry of the glycosidic bond. This participation mechanism ensures the formation of the desired anomer. nih.gov Research has shown that reaction parameters are critical; for instance, increasing the reaction temperature can lead to excellent α-selectivity in rhamnosylation reactions. lookchem.com In one documented synthesis, the reaction of tri-O-benzoyl-α-L-rhamnopyranosyl bromide with an acceptor in the presence of silver triflate and 4Å molecular sieves afforded the desired α-linked disaccharide. uab.edu

Factors Influencing α/β Ratios

The ratio of α- to β-anomers in rhamnosylation is not coincidental but is governed by a range of factors. The intrinsic properties of L-rhamnopyranosides, such as the anomeric effect and the axial orientation of the C-2 substituent, naturally disfavor β-selectivity. cabidigitallibrary.org Consequently, achieving β-linkages is a significant synthetic hurdle. cabidigitallibrary.orgchemicalbook.com

Several experimental variables have been shown to modulate the α/β ratio:

Temperature : Temperature is a crucial factor for diastereoselectivity. While lower temperatures can yield a modest β-selectivity, increasing the temperature strongly favors the formation of the α-anomer. lookchem.com

Protecting Groups : The choice of protecting groups on the glycosyl donor is paramount. Benzoyl groups, particularly at the C-2 position, facilitate the formation of the 1,2-trans α-anomer through neighboring group participation. nih.govnih.gov Conversely, strategies to achieve β-selectivity have involved using bulky silyl (B83357) protecting groups or bridging acetonide groups across C-2 and C-3 to alter the conformational dynamics and steric hindrance around the anomeric center. nih.govnih.gov

Promoter and Leaving Group : Different promoter systems and leaving groups also impact the stereochemical outcome. While many systems yield α-products, the use of a heterogeneous catalyst has been shown to increase the proportion of the β-anomer. lookchem.com

The interplay of these factors is summarized in the table below.

FactorInfluence on SelectivityResearch Findings
Temperature Higher temperatures favor α-selectivity.Modest β-selectivity can be obtained at very low temperatures, while excellent α-selectivity is achieved with increasing temperature. lookchem.com
C-2 Protecting Group A participating benzoyl group directs α-selectivity.The O-2 benzoate (B1203000) protective group secures the stereochemistry of the glycosidic bond via neighboring group participation. nih.gov
Promoter System Can alter the α/β ratio.Activation with a heterogeneous catalyst significantly increased the amount of the β-anomer in one study. lookchem.com
Donor Structure Bridged protecting groups can force β-selectivity.Donors with a 2,3-acetonide protecting group have been shown to afford high β-selectivity (1:16–32 α:β). cabidigitallibrary.org

Synthesis of Biologically Relevant Glycans and Glycoconjugates

This compound and its close derivatives are instrumental in the assembly of a variety of glycans that are important in bacteriology and natural product chemistry.

Oligosaccharide Fragments of Bacterial Polysaccharides

This glycosyl donor has been employed in the synthesis of oligosaccharides that are characteristic components of the cell walls of several pathogenic bacteria.

Shigella dysenteriae : The O-specific polysaccharide of Shigella dysenteriae type 1 is a crucial antigen. In the synthesis of di- to pentasaccharide fragments related to this polysaccharide, 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide was utilized as a key starting monosaccharide building block. These synthetic fragments are valuable for studying the conformation of the native polysaccharide and for the development of potential vaccines.

Streptococcus Group A : The cell-wall polysaccharide of Group A Streptococcus (GAS) is a target for vaccine development. In the course of developing synthetic strategies towards fragments of this polysaccharide, 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide was developed as an L-rhamnosyl donor. These synthetic efforts support the creation of well-defined oligosaccharide-protein conjugates for immunological studies.

Bacillus anthracis : The exosporium of Bacillus anthracis, the causative agent of anthrax, features a unique tetrasaccharide containing a rhamnose trisaccharide core. The chemical synthesis of this tetrasaccharide has been accomplished to confirm the structure of the natural product. While various synthetic strategies have been developed for this target, including de novo approaches, the specific glycosyl donors used for the rhamnosylation steps are not always detailed in the literature.

Natural Product Glycosides

The rhamnosylation of natural product aglycones can significantly modify their biological activities.

Flavanone Glycosides : Flavonoid glycosides exhibit a wide range of biological activities, including immunoactivity. Synthetic strategies for creating these molecules often involve the glycosylation of a flavonoid aglycone with a suitable sugar donor. While direct use of the bromide is one possible pathway, related donors like glycosyl trichloroacetimidates are also common. For instance, an α-imidate donor synthesized from rhamnose was used to prepare various L-rhamnopyranosyl flavonoids to study their structure-activity relationships.

Betulin Derivatives : Betulin, a naturally occurring triterpene, and its derivatives, like betulinic acid, possess notable pharmacological properties, including cytotoxic and antiprotozoal activities. nih.gov Glycosylation can alter these properties. In a reported synthesis of betulinic acid 3-O-α-l-rhamnopyranosides, the key glycosylation step involved reacting benzyl (B1604629) betulinate with 2,3,4-tri-O-benzoyl-α-l-rhamnopyranoside trichloroacetimidate, a donor functionally similar to the bromide, in the presence of a TMSOTf catalyst. nih.gov The participation of the C-2 benzoyl group ensured the formation of the desired α-glycosidic linkage. nih.gov

Rhamnogalacturonan I Fragments

Rhamnogalacturonan I (RG-I) is a major, complex component of pectin (B1162225) in plant cell walls, characterized by a backbone of repeating disaccharide units. nih.gov The synthesis of RG-I fragments is crucial for studying the enzymes involved in pectin biosynthesis and degradation. nih.gov Synthetic approaches to these fragments often employ a modular design principle. In these strategies, complex glycosyl donors are typically required. For example, a disaccharide was transformed into the corresponding glycosyl bromide to be coupled with a galacturonate acceptor, forming a trisaccharide building block of a ramified rhamnogalacturonan fragment. In another instance, a disaccharide module was converted to 2,3,4,6-tetra-O-benzoyl-β-d-galactopyranosyl-(1→4)-2-O-acetyl-3-O-benzyl-α-l-rhamnopyranosyl bromide, which was then used to construct a larger trisaccharide fragment. These examples show that for the assembly of complex RG-I structures, more elaborate rhamnosyl bromide derivatives are often utilized rather than the simpler this compound.

Advanced Methodologies and Future Research Directions

Development of Novel Activating Systems for Glycosyl Bromides

The activation of glycosyl bromides is a cornerstone of glycosidic bond formation. The classical Koenigs-Knorr reaction, which utilizes silver or mercury salts to activate glycosyl halides, marked a significant milestone in glycochemistry. researchgate.net Since then, extensive research has focused on developing milder, more efficient, and stereoselective activating systems.

Modern approaches have introduced a variety of activators to move beyond heavy metal salts. For instance, silver silicate (B1173343) has been effectively used to activate benzoylated glycosyl bromides for reaction with alcohol acceptors like (-)-menthol. Another innovative method involves borinic acid-catalyzed glycosylation, where an α-glycosyl halide reacts with a borinate complex of the acceptor, leading to exclusive 1,2-trans selectivity.

In the pursuit of milder and more functional-group-tolerant conditions, new systems continue to emerge. One such development is a method for generating glycosyl bromides from benchtop-stable glycosyl picolinic esters using copper(II) bromide under neutral conditions. researchgate.net This approach avoids the use of strong acids and expands the compatibility with sensitive protecting groups. researchgate.net The continuous development of these novel activators is crucial for enhancing the efficiency and applicability of glycosyl bromides like tri-O-benzoyl-L-rhamnopyranosyl bromide in complex oligosaccharide synthesis.

Integration into Automated Glycan Synthesis Platforms

Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, making these vital molecules more accessible for biological research. nih.govacs.org AGA platforms, analogous to peptide synthesizers, perform repeated cycles of glycosylation and deprotection on a solid support or in solution, significantly reducing the time and labor required for synthesis. nih.govnih.govresearchgate.net

While highly reactive glycosyl donors like bromides are not always directly used in current automated platforms due to their potential for side reactions, they are foundational to the field. The principles of their activation and reactivity have informed the development of other glycosyl donors that are more amenable to automation, such as thioglycosides, trichloroacetimidates, and glycosyl phosphates. acs.orgnih.gov These donors are often prepared from precursors like glycosyl bromides.

The future of AGA may involve the development of specialized platforms or reaction conditions that can harness the reactivity of glycosyl halides directly. Solution-phase automated synthesis, which allows for direct reaction monitoring via HPLC, could offer a viable path for integrating donors like this compound. nih.govresearchgate.net This would involve precise control over the stoichiometric addition of the donor and activator to a soluble acceptor, followed by automated purification steps. nih.gov The successful integration of such reactive building blocks would further expand the capabilities and speed of automated glycan production. nih.gov

Expanding the Scope of Glycosyl Acceptors and Linkage Diversity

The utility of a glycosyl donor is defined by the range of acceptors it can react with and the diversity of linkages it can form. This compound has been used with a variety of glycosyl acceptors, from simple alcohols to complex carbohydrate structures.

Early studies investigated its reaction with simple alcohols like methanol (B129727) to characterize its reactivity and the formation of various benzoylated methyl rhamnoside products. More complex applications include the synthesis of disaccharides, which are crucial components of larger biological structures. For example, tri-O-benzoyl-α-L-rhamnopyranosyl bromide has been successfully reacted with a methyl 3,4-di-O-benzoyl-β-L-quinovopyranoside acceptor. portlandpress.com This reaction, promoted by silver triflate and molecular sieves, yielded the desired α-linked disaccharide, a key intermediate for synthesizing fragments of bacterial O-antigens. portlandpress.com The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the protecting groups on both the donor and acceptor, and the nature of the activator. Achieving 1,2-cis (β) stereoselectivity with L-rhamnose donors is particularly challenging but is an active area of research. rsc.org

Future work will likely focus on glycosylating an even broader range of acceptors, including amino acids (to form glycopeptides), lipids (to form glycolipids), and other natural products, further demonstrating the versatility of this rhamnosyl donor.

Glycosyl DonorGlycosyl AcceptorActivator/PromoterProduct
Tri-O-benzoyl-α-L-rhamnopyranosyl bromideMethanolSilver CarbonateMethyl tri-O-benzoyl-L-rhamnopyranosides
Tri-O-benzoyl-α-L-rhamnopyranosyl bromideMethyl 3,4-di-O-benzoyl-β-L-quinovopyranosideSilver triflate, Molecular SievesMethyl 3,4-di-O-benzoyl-2-O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-β-L-quinovopyranoside portlandpress.com
Acetylated Glucosyl Bromide(-)-mentholSilver Silicateβ-linked menthol (B31143) glycoside

Computational Chemistry in Glycosylation Mechanism Elucidation

Understanding the intricate mechanisms of glycosylation reactions is key to controlling their stereochemical outcomes. Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for this purpose. nih.gov These methods allow researchers to model reaction pathways, predict the structures and energies of transition states and intermediates, and rationalize observed stereoselectivities. nih.gov

For a reaction involving this compound, computational studies can elucidate how factors like the solvent, the activator, and the structure of the glycosyl acceptor influence the reaction mechanism. It can help distinguish between different potential pathways, such as S_N1 (dissociative, involving a glycosyl cation intermediate) and S_N2 (concerted displacement). DFT calculations can predict the facial selectivity of the incoming acceptor, explaining why an α- or β-linkage is preferentially formed. nih.gov

This computational insight allows for the rational design of glycosylation reactions. By understanding the electronic and steric factors that govern the transition states, chemists can modify protecting groups, leaving groups, or reaction conditions to favor the desired product. nih.gov Future research will undoubtedly see an increased synergy between experimental synthesis and computational modeling to tackle challenging glycosylations, including the difficult synthesis of β-L-rhamnosides. rsc.orgnih.gov

Chemoenzymatic Synthesis with this compound-Derived Glycans

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to build complex molecules. This strategy is particularly powerful in carbohydrate chemistry, where enzymes can introduce or modify glycosidic linkages with exquisite regio- and stereoselectivity, often without the need for cumbersome protecting group manipulations. nih.gov

A typical chemoenzymatic route could involve the initial chemical synthesis of a core glycan structure using a donor like this compound. After deprotection, this chemically synthesized oligosaccharide can serve as a substrate for an enzyme. For example, a rhamnosyltransferase (Rha-T) could transfer the rhamnoside to a protein, lipid, or another sugar acceptor. portlandpress.commdpi.com Rhamnosyltransferases use nucleotide-activated sugar donors like dTDP-β-L-rhamnose or UDP-β-L-rhamnose in nature. portlandpress.comnih.gov In a chemoenzymatic context, a chemically synthesized rhamnoside could be modified by other enzymes, or enzymes could be used to synthesize a complex acceptor that is then chemically glycosylated with the rhamnosyl bromide.

Another approach is the use of glycosidases in reverse, where an α-L-rhamnosidase can catalyze the formation of α-L-rhamnosides. nih.govnih.gov Research has shown that recombinant α-L-rhamnosidases can be used to synthesize various rhamnosides by reacting L-rhamnose with a range of alcohol acceptors. researchgate.netnih.gov A recent strategy involved the site-specific modification of a bispecific nanobody with a rhamnose hapten via sortase A-mediated ligation to generate a new format of bispecific antibody for cancer immunotherapy. nih.gov These examples highlight the growing potential of combining the chemical accessibility of donors like this compound with the precision of biocatalysis to create novel and functional glycoconjugates. nih.gov

Q & A

Q. How can computational modeling guide reaction optimization?

  • Methodology : Use Gaussian or ORCA for transition-state modeling. Compare activation energies of α/β pathways. Studies on ethidium bromide-DNA interactions demonstrate how electrostatic effects (e.g., ion shielding) alter binding modes, a concept applicable to glycosyl donor-activator interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.